

Technical Guide: Physicochemical Properties and Applications of Boc-NH-PEG1-Ph-O-CH₂COOH

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Compound of Interest

Compound Name: Boc-NH-PEG1-Ph-O-CH₂COOH

Cat. No.: B12432387

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the physicochemical properties, experimental considerations, and biological applications of the bifunctional linker, **Boc-NH-PEG1-Ph-O-CH₂COOH**. This molecule is of significant interest in the field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Physicochemical Properties

Boc-NH-PEG1-Ph-O-CH₂COOH is a heterobifunctional linker containing a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid. The structure incorporates a single polyethylene glycol (PEG) unit and a phenoxy group, which impart specific solubility and spacing characteristics.^[1] While comprehensive experimental data is not publicly available for all parameters, the following information has been compiled from chemical databases and supplier specifications.

Data Presentation: Summary of Physicochemical Properties

Property	Value	Source
IUPAC Name	2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]acetic acid	PubChem[1]
Synonyms	Boc-amino-PEG1-phenyl-acetic acid	N/A
CAS Number	2361117-22-6	ChemSrc[2]
Molecular Formula	C ₁₅ H ₂₁ NO ₆	PubChem[1]
Molecular Weight	311.33 g/mol	PubChem[1]
Appearance	Solid (typical for related compounds)	N/A
Solubility	Soluble in DMSO. Aqueous solubility is expected to be pH-dependent.	Inferred from related compounds[3]
Melting Point	Data not available	N/A
Storage	Store at -20°C, sealed and dry.	N/A

Application in Targeted Protein Degradation

This linker is primarily utilized in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Boc-NH-PEG1-Ph-O-CH₂COOH serves as the central "linker" component. The carboxylic acid end can be coupled to a ligand for an E3 ligase (e.g., VHL or Cereblon ligands), while the Boc-protected amine can be deprotected and subsequently coupled to a ligand for a protein of interest.

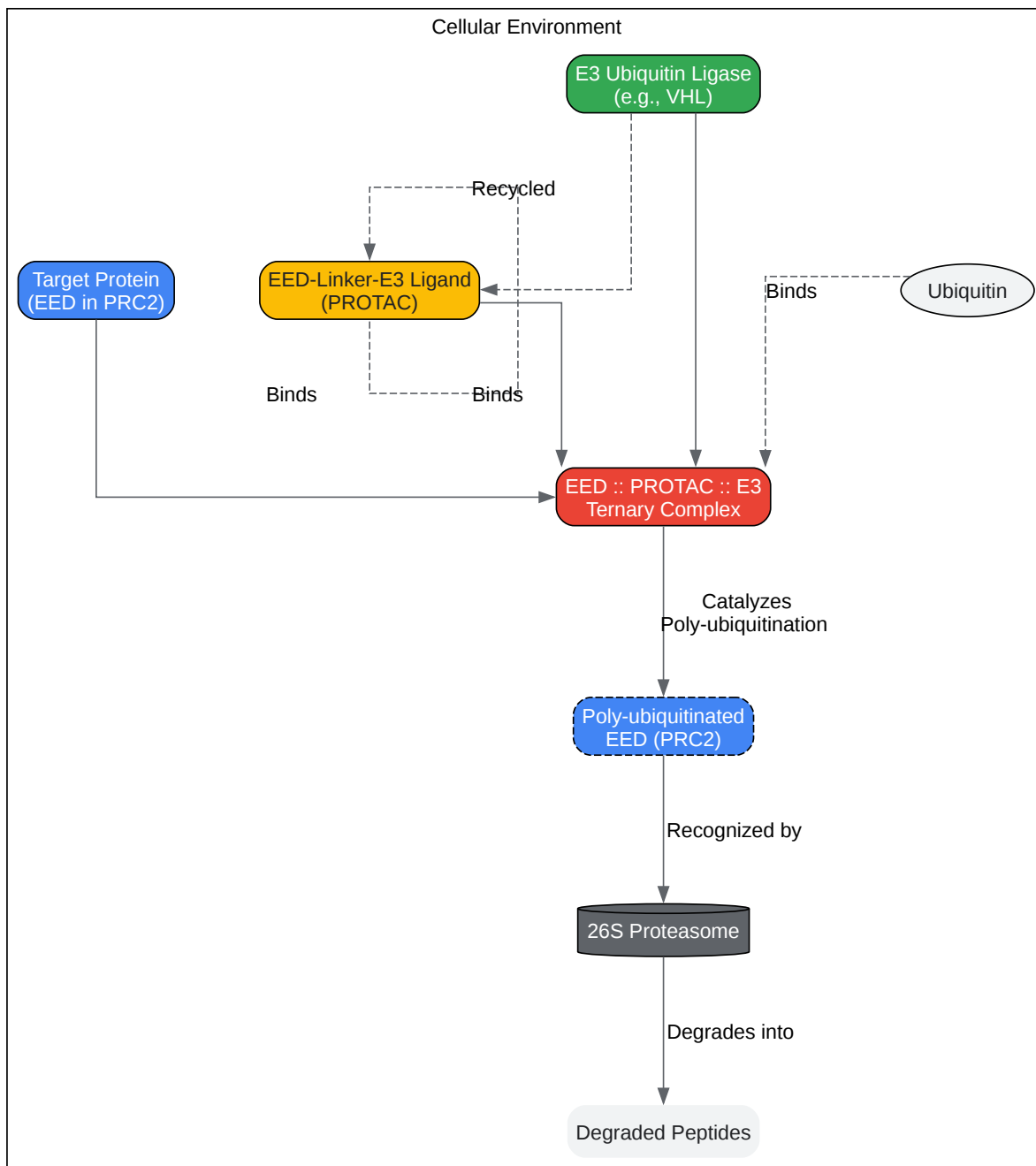
Case Study: EED-Targeted PROTACs

This specific linker has been referenced in the development of PROTACs targeting the Embryonic Ectoderm Development (EED) protein.[2][4] EED is a core component of the

Polycomb Repressive Complex 2 (PRC2), which is often dysregulated in cancers. By incorporating this linker into a PROTAC, researchers successfully induced the degradation of not only EED but also the other core components of the complex, EZH2 and SUZ12.[5][6] This approach offers a therapeutic modality for PRC2-dependent cancers.[5][7]

Signaling Pathway: PROTAC-Mediated PRC2 Degradation

The following diagram illustrates the mechanism of action for an EED-targeted PROTAC utilizing this linker.



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PROTAC mechanism for targeted degradation of the EED protein.

Experimental Protocols

While the exact synthesis protocol for **Boc-NH-PEG1-Ph-O-CH₂COOH** from the primary literature is not readily available, a general, representative synthesis can be outlined based on standard organic chemistry principles for similar structures.

Representative Synthesis Protocol

The synthesis would likely involve a two-step process:

- Alkylation: Reaction of a Boc-protected amino-PEG alcohol (Boc-NH-PEG1-OH) with a protected 4-hydroxyphenylacetic acid ester, such as methyl 2-(4-hydroxyphenoxy)acetate, under Williamson ether synthesis conditions.
- Hydrolysis: Saponification of the resulting methyl ester to yield the final carboxylic acid product.

Step 1: Ether Formation

- To a solution of tert-butyl (2-hydroxyethyl)carbamate and methyl 2-(4-hydroxyphenoxy)acetate in an anhydrous solvent (e.g., DMF or ACN), add a suitable base (e.g., K₂CO₃ or Cs₂CO₃).
- Heat the reaction mixture (e.g., to 80°C) and stir until TLC or LC-MS analysis indicates the consumption of starting materials.
- Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the ester intermediate.

Step 2: Ester Hydrolysis

- Dissolve the purified ester intermediate in a solvent mixture such as THF/Methanol/Water.

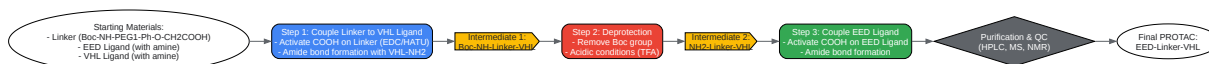
- Add an excess of a base, such as lithium hydroxide (LiOH), and stir at room temperature.
- Monitor the reaction by TLC or LC-MS until hydrolysis is complete.
- Neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~4-5.
- Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the final product, **Boc-NH-PEG1-Ph-O-CH₂COOH**.

Characterization: The final compound should be characterized by:

- ¹H and ¹³C NMR: To confirm the chemical structure.
- Mass Spectrometry (MS): To confirm the molecular weight.
- HPLC: To determine purity.

Experimental Workflow: PROTAC Synthesis

The following diagram outlines a generalized workflow for the synthesis of an EED-targeted PROTAC using this linker.



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Generalized workflow for the synthesis of a PROTAC molecule.

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References

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